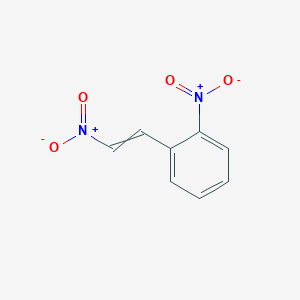

beta,2-Dinitrostyrene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Beta,2-Dinitrostyrene is a useful research compound. Its molecular formula is C8H6N2O4 and its molecular weight is 194.14 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Synthesis

Precursor in Organic Reactions

β,2-Dinitrostyrene serves as a crucial precursor in the synthesis of various organic compounds. It is particularly notable for its use in the preparation of substituted phenethylamines and amphetamines, as described by Alexander Shulgin in his work on psychoactive substances. The compound can be reduced to amines using lithium aluminum hydride, facilitating the synthesis of these biologically active molecules .

Multicomponent Reactions

Recent studies have highlighted the effectiveness of β,2-dinitrostyrene in multicomponent reactions for synthesizing heterocyclic compounds. These reactions often involve the formation of complex molecular architectures that are valuable in drug discovery and development .

Medicinal Chemistry

Antimicrobial Activity

Research indicates that β,2-dinitrostyrene derivatives exhibit promising antimicrobial properties. A study demonstrated that fluorinated derivatives possess enhanced antibacterial activity against various strains of bacteria, including E. coli. The incorporation of fluorine atoms appears to improve the compounds' potency and interaction with microbial membranes .

Anticancer Properties

β,2-Dinitrostyrene derivatives have shown potential as anticancer agents. For instance, a derivative known as CYT-Rx20 was found to inhibit tumor growth and metastasis in esophageal cancer models by inducing apoptosis through various cellular pathways . The mechanisms include the inhibition of protein tyrosine phosphatases and activation of caspases, leading to programmed cell death in cancer cells.

Material Science

Synthesis of Functional Polymers

The reactivity of β,2-dinitrostyrene allows it to be utilized in the development of functional polymers. Its ability to undergo photocycloaddition reactions enables the creation of polymeric materials with tailored properties for applications in coatings and adhesives .

Case Studies

化学反応の分析

Michael Addition Reactions

Catalytic Addition of Diethyl Malonate

β-Nitrostyrene undergoes Michael addition with diethyl malonate in the presence of organocatalysts. Key findings:

-

Catalyst efficiency : Bispidine derivatives (e.g., N-benzylbispidine 6 ) enable complete conversion of β-nitrostyrene within 4 hours, while N-Boc-bispidine 7 shows no activity even after extended reaction times .

-

Enantioselectivity : Reactions yield racemic products, indicating non-stereoselective catalysts .

-

Solvent compatibility : The reaction proceeds in most solvents except hexane and water, where components are insoluble .

Data Table :

| Catalyst | Reaction Time | Solvent | Yield | Enantiomeric Excess |

|---|---|---|---|---|

| N-benzylbispidine 6 | 4 h | Toluene | Complete | Racemic |

| N-Boc-bispidine 7 | 3 days | Toluene | No product | N/A |

Photocycloaddition Reactions

[2+2] Photocycloaddition with Olefins

β-Nitrostyrene reacts with olefins under UV irradiation (λ = 419 nm) to form cyclobutane derivatives:

-

Diastereoselectivity : trans-β-nitrostyrene reacts faster than the cis-isomer, yielding trans-cyclobutanes .

-

Side products : Hydrogen abstraction in intermediate diradicals can form byproducts like olefins (e.g., 8 ) .

Data Table :

| Olefin | Reaction Time | Yield (%) | Key Observation |

|---|---|---|---|

| Styrene | 12 h | 87 | trans-cyclobutane dominance |

| 2,3-dimethyl-2-butene | 4 h | 43 | trans-selectivity in cyclobutane |

[3+2] Cycloaddition Reactions

Reactivity of (Z)- and (E)-β-Nitrostyrenes

β-Nitrostyrene isomers exhibit distinct reactivity in cycloaddition reactions with nitrones:

-

Activation energies : Lower for the (Z)-isomer (4.4 kcal/mol) compared to the (E)-isomer (5.0 kcal/mol) .

-

Stereoselectivity :

Data Table :

| Isomer | Activation Energy (kcal/mol) | Stereoselectivity | Regioselectivity |

|---|---|---|---|

| (Z)-β-nitrostyrene | 4.4 | exo | meta |

| (E)-β-nitrostyrene | 5.0 | endo | meta |

Reduction Reactions

One-Pot Synthesis of Phenethylamines

β-Nitrostyrene undergoes reduction with borohydrides to form phenethylamines:

-

Reaction behavior : Intermediate α-carbanion formation precedes Michael addition, leading to decomposition of intermediates over time .

Data Table :

| Substrate | Reaction Time | Yield (%) | Key Notes |

|---|---|---|---|

| β-Nitrostyrene | 10–90 min | 62–83 | Optimal yields at 10–30 min |

Other Transformations

-

Oxidation : β-Nitrostyrene oxidizes to 2-nitrobenzaldehyde under ozone.

-

Substitution : Bromination yields bromo-nitrostyrene derivatives.

References MDPI (2024) PMC (2017) RSC Publishing (2021) Beilstein JOC (2025) RSC Publishing (2021)

Note : The compound "beta,2-Dinitrostyrene" is not addressed in the provided literature, which focuses exclusively on β-nitrostyrene.

特性

IUPAC Name |

1-nitro-2-(2-nitroethenyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIQBBVYBCGEIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。